
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone, also known as CPP or CPP-118, is a synthetic compound that is used in scientific research for its potential therapeutic effects. CPP is a derivative of methadone, which is a synthetic opioid that is used to treat pain and opioid addiction. CPP has been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Wirkmechanismus
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone acts on the brain's reward system, which is responsible for the feelings of pleasure and motivation. It binds to the mu-opioid receptor, which is the same receptor that is targeted by opioids such as morphine and heroin. However, (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone does not produce the same addictive effects as these drugs. (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone also acts on the dopamine system, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been shown to increase the levels of dopamine in the brain, which is involved in the regulation of mood and motivation. It has also been shown to increase the levels of serotonin in the brain, which is involved in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has several advantages for use in scientific research. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. It is also a selective mu-opioid receptor agonist, which means that it does not produce the same addictive effects as opioids such as morphine and heroin. However, there are also limitations to the use of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone in scientific research. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also a controlled substance and must be used in accordance with legal regulations.
Zukünftige Richtungen
There are several future directions for the study of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone. One direction is the development of new compounds that are based on the structure of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone. These compounds may have improved therapeutic properties and may be more effective in the treatment of addiction, depression, and anxiety disorders. Another direction is the study of the biochemical and physiological effects of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone in humans. This may provide valuable information on the potential therapeutic effects of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone in humans. Additionally, the study of the mechanism of action of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone may provide insights into the regulation of mood and motivation in the brain.
Synthesemethoden
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone is a complex process that requires expertise in organic chemistry. The process involves the use of hazardous chemicals and must be conducted in a controlled environment.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. (4-Cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone has been studied in animal models of addiction and has been shown to reduce drug-seeking behavior. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11-10-13(11)14(17)16-8-6-15(7-9-16)12-4-2-3-5-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBUPRUEKPQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

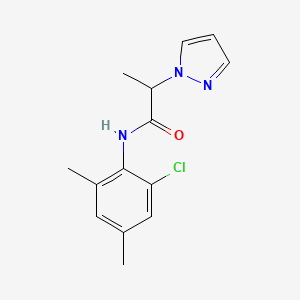
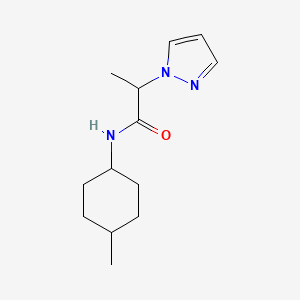
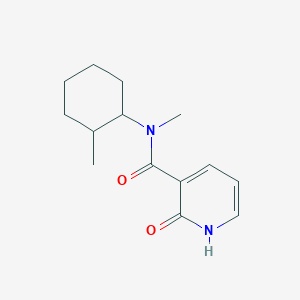
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
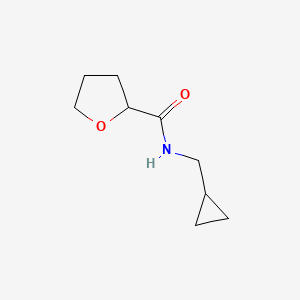
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
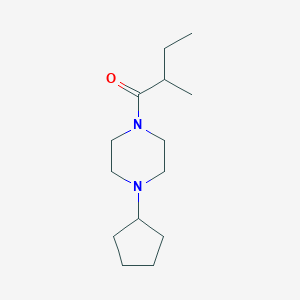
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)
![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)